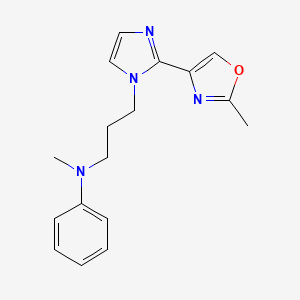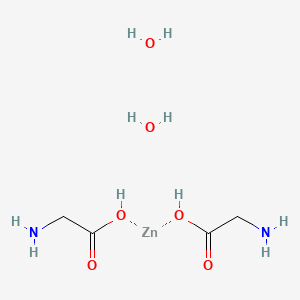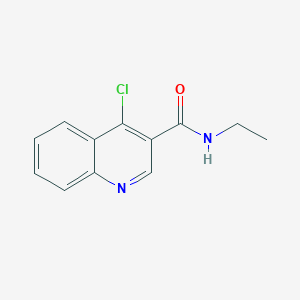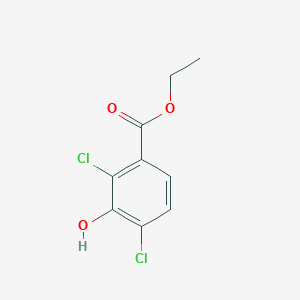
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazole ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole and imidazole intermediates, followed by their coupling with aniline derivatives. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole and imidazole derivatives, while reduction could lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole and imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules. This binding can lead to the inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)benzamide
- N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)pyridine
Uniqueness
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and imidazole rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H20N4O |
|---|---|
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
N-methyl-N-[3-[2-(2-methyl-1,3-oxazol-4-yl)imidazol-1-yl]propyl]aniline |
InChI |
InChI=1S/C17H20N4O/c1-14-19-16(13-22-14)17-18-9-12-21(17)11-6-10-20(2)15-7-4-3-5-8-15/h3-5,7-9,12-13H,6,10-11H2,1-2H3 |
Clave InChI |
NQSLIJSPTQNBPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CO1)C2=NC=CN2CCCN(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13030870.png)

![1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-](/img/structure/B13030876.png)
![3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13030877.png)


![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)

![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)

